2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid
Description
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-(1-methylcyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9(10(15)16)13(4)7-5-6-8-13/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
InChI Key |
ABBSKLJPIIRFMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step approach involving:
- Protection of the amine group : Introduction of the tert-butoxycarbonyl (Boc) protecting group to the free amine using tert-butyl chloroformate.
- Formation or incorporation of the 1-methylcyclopentyl moiety : This involves cyclization or functionalization steps to incorporate the cyclopentyl ring with a methyl substituent.
- Introduction of the acetic acid functionality : Attachment of the acetic acid group to the amino-cyclopentyl intermediate.
This approach ensures selective protection and functionalization, maintaining stereochemical integrity and facilitating downstream applications.
Detailed Synthetic Route
Step 1: Boc Protection of Amino Group
- Starting from an amino acid or amine precursor, the amine group is reacted with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to yield the Boc-protected amine.
- Reaction conditions typically involve anhydrous solvents such as dichloromethane at 0 °C to room temperature.
- The Boc group serves to protect the amine functionality during subsequent synthetic transformations.
Step 2: Introduction of the 1-Methylcyclopentyl Group
- The cyclopentyl ring with a methyl substituent at the 1-position is introduced either via cyclization reactions or by using pre-formed 1-methylcyclopentyl intermediates.
- Methods may include alkylation of the Boc-protected amino acid with suitable cyclopentyl halides or organometallic reagents under controlled conditions.
- Stereochemical control is critical to obtain the desired enantiomer, (2S) or (2R), depending on the target compound.
Step 3: Acetic Acid Functionality Incorporation
- The acetic acid moiety is typically introduced by carboxylation reactions or via coupling with carboxylic acid derivatives.
- The final compound is purified by chromatographic techniques to achieve high purity suitable for research use.
Industrial and Scale-Up Considerations
- Large-scale synthesis involves optimization of reaction parameters to maximize yield and purity.
- Techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance reproducibility and efficiency.
- Solvent selection, temperature control, and purification strategies are tailored for scalability.
Preparation Data and Analytical Details
Stock Solution Preparation Data
The following table summarizes the preparation of stock solutions of 2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid at various concentrations and masses, based on molecular weight 257.33 g/mol:
| Mass of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution | 3.8861 mL | 19.4303 mL | 38.8606 mL |
| 5 mM Solution | 0.7772 mL | 3.8861 mL | 7.7721 mL |
| 10 mM Solution | 0.3886 mL | 1.943 mL | 3.8861 mL |
Note: Solvents such as DMSO, PEG300, Tween 80, and corn oil are used for dissolution and formulation, with attention to clarity and order of addition to ensure homogeneity.
Chemical Reaction Analysis
Types of Reactions Involved in Preparation
- Protection reaction : Boc protection of amine groups.
- Alkylation or cyclization : Formation of the cyclopentyl ring with methyl substitution.
- Carboxylation or coupling : Introduction of the acetic acid group.
Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Boc protection | tert-butyl chloroformate, base | Amine protection |
| Cyclopentyl introduction | Cyclopentyl halide or organometallic reagents | Ring formation/alkylation |
| Acetic acid introduction | Carboxylation agents or acid derivatives | Attach acetic acid moiety |
Reaction Monitoring and Purification
- TLC, HPLC, and NMR spectroscopy are commonly used to monitor reaction progress.
- Purification by column chromatography or recrystallization ensures product purity.
Research Discoveries and Applications
- The Boc-protected amino acid derivative is widely used as a building block in peptide synthesis and medicinal chemistry.
- Its stereochemical configuration influences biological activity and receptor binding.
- Research indicates potential applications in anti-inflammatory and neuroprotective drug development.
Summary Table of Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H23NO4 |
| Molecular Weight | 257.33 g/mol |
| CAS Number | 951789-87-0 |
| Solubility | Soluble in DMSO, PEG300, corn oil |
| Storage | -80°C (6 months), -20°C (1 month) |
| Typical Purification Methods | Chromatography, recrystallization |
| Common Synthetic Route | Boc protection → cyclopentyl introduction → acetic acid attachment |
Chemical Reactions Analysis
Hydrolysis and Boc Deprotection
The Boc group serves as a temporary protective moiety for the amine, enabling selective reactions at other sites. Deprotection occurs under acidic conditions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Boc cleavage | Trifluoroacetic acid (TFA) in DCM | Free amine: 2-amino-2-(1-methylcyclopentyl)acetic acid |
| Acidic hydrolysis | 1M HCl, aqueous, reflux | Partially deprotected intermediates (e.g., tert-butyl carbamate derivatives) |
The Boc group’s cleavage is stereoretentive, preserving the (R)-configuration at the α-carbon.
Esterification and Amidation
The carboxylic acid undergoes nucleophilic substitution to form esters or amides, critical for prodrug synthesis or peptide coupling:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Esterification | DCC/DMAP, ROH (e.g., methanol, benzyl alcohol) | Methyl or benzyl esters (e.g., methyl 2-(Boc-amino)-2-(1-methylcyclopentyl)acetate) |
| Amidation | HATU/DIPEA, R-NH2 | Amides (e.g., 2-(Boc-amino)-2-(1-methylcyclopentyl)acetamide derivatives) |
These reactions proceed via activation of the carboxylic acid to a reactive intermediate (e.g., mixed anhydride or HOBt ester).
Oxidation and Reduction Reactions
The methylcyclopentyl group and Boc-protected amine participate in redox transformations:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄ or CrO₃ in acidic media | Ketone (via methyl group oxidation) or carboxylic acid derivatives |
| Reduction | LiAlH₄ in anhydrous THF | Alcohols (e.g., 2-(Boc-amino)-2-(1-hydroxymethylcyclopentyl)acetic acid) |
Oxidation of the methyl group on the cyclopentyl ring requires harsh conditions, often leading to partial decomposition.
Stereochemical Considerations
The (R)-configuration at the α-carbon remains intact during most reactions due to:
-
Steric hindrance from the methylcyclopentyl group, limiting epimerization.
-
Mild conditions for Boc deprotection (TFA/DCM), avoiding racemization.
Comparative studies with the (S)-enantiomer show divergent biological activity but identical chemical reactivity profiles .
Mechanistic Insights
-
Boc Deprotection : Protonation of the carbonyl oxygen by TFA induces tert-butyl cation elimination, regenerating the free amine.
-
Esterification : DCC mediates carboxylate activation via O-acylisourea formation, followed by nucleophilic alcohol attack.
-
Oxidation : KMnO₄ abstracts hydrogen from the methyl group, forming a radical intermediate that reacts with oxygen.
This compound’s versatility in synthetic chemistry stems from its orthogonal reactivity (Boc group vs. carboxylic acid) and stereochemical stability, making it a valuable intermediate in pharmaceutical design.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The removal of the Boc group is achieved under acidic conditions, leading to the formation of the free amine and the release of carbon dioxide and tert-butyl cation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Central Carbon
(2S)-2-(3-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic Acid
- Key Differences: The 1-methylcyclopentyl group in the target compound is replaced with a 3-bromophenyl ring. The (2S) stereochemistry could lead to enantioselective interactions in chiral environments, unlike the racemic or unspecified configuration of the target compound .
- Enhanced stability against enzymatic degradation compared to aliphatic substituents .
2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic Acid
- Key Differences: The methylcyclopentyl group is replaced with a bicyclo[1.1.1]pentane ring bearing a 2-chloro-4-methylphenyl substituent.
- Implications :
Variations in the Boc-Protected Amino Group
2-(4-Boc-piperazinyl)-2-(3-bromo-phenyl)acetic Acid
- Key Differences :
- Implications: Higher water solubility at acidic pH due to protonation of the piperazine nitrogens. Potential for forming stable salts, enhancing crystallinity and purification efficiency .
Aromatic vs. Aliphatic Substituents
2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic Acid
- Key Differences :
- Implications :
Data Table: Structural and Physicochemical Comparison
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid, also known as (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid, is a compound with significant potential in pharmaceutical applications. This article reviews its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₃H₂₃NO₄
- Molecular Weight : 257 Da
- LogP : 2.6
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 2
- Polar Surface Area : 76 Ų
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly concerning its effects on metabolic pathways and potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of acetic acids, including this compound, exhibit antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against various bacterial strains. For instance, studies on related compounds demonstrated significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Enzyme Inhibition
The compound has also been evaluated for its role as an enzyme inhibitor. It is believed to interact with specific enzymes involved in metabolic pathways, potentially offering a mechanism for therapeutic intervention in metabolic disorders. For example, certain analogs have been shown to inhibit enzymes related to amino acid metabolism, which could be beneficial in conditions like obesity and diabetes .
Case Studies and Research Findings
Synthesis Methods
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid typically involves multiple steps:
- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl (Boc) groups.
- Cyclization : The cyclopentyl moiety is introduced through cyclization reactions.
- Deprotection : Final deprotection steps yield the active form of the compound.
These methods have been optimized to increase yield and purity, making the compound more accessible for research and potential therapeutic use .
Q & A
Q. Structural Confirmation :
- NMR : Compare H and C spectra with computed chemical shifts (DFT calculations) to verify the 1-methylcyclopentyl group’s stereochemistry.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z 243.30 (CHNO) .
What computational methods are effective in predicting the reactivity of sterically hindered intermediates during synthesis?
Q. Advanced
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states. For example, IRC (Intrinsic Reaction Coordinate) analysis identifies steric clashes between the Boc group and the cyclopentyl moiety .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction barriers. Polar solvents (e.g., DMF) may stabilize charged intermediates but increase steric hindrance .
Case Study :
A DFT study of analogous Boc-protected compounds revealed that bulky substituents increase activation energy by 5–8 kcal/mol, necessitating higher temperatures (40–60°C) for nucleophilic attacks .
How to resolve discrepancies in spectroscopic data when analyzing derivatives of this compound?
Q. Advanced
- Cross-Validation : Combine H-N HMBC NMR to trace Boc group connectivity if C signals overlap.
- X-ray Crystallography : Resolve ambiguous stereochemistry; the 1-methylcyclopentyl group’s chair conformation can cause unexpected NOE correlations in NMR .
- Contradiction Management : If HPLC purity conflicts with NMR integration, use spiking experiments with known impurities to identify co-eluting peaks .
What are the best practices for storing and handling this compound to ensure stability?
Q. Basic
Q. Safety :
- PPE : Wear nitrile gloves and goggles; the compound may cause skin/eye irritation (H315, H319) .
- Disposal : Neutralize with dilute HCl before incineration to avoid releasing toxic fumes .
What strategies mitigate steric hindrance effects in nucleophilic reactions involving the 1-methylcyclopentyl group?
Q. Advanced
- Microwave-Assisted Synthesis : Enhance reaction rates under high pressure/temperature (e.g., 100°C, 20 bar) to overcome steric barriers.
- Protecting Group Alternatives : Replace Boc with Fmoc for milder deprotection conditions, reducing side reactions .
- Catalytic Systems : Use bulky ligands (e.g., Josiphos) in asymmetric catalysis to direct nucleophilic attack away from hindered sites .
Example :
In Suzuki-Miyaura coupling, steric hindrance reduced yields to <30%. Switching to XPhos ligand increased yield to 65% by shielding the palladium center .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
